

Introduction: Strategic Importance of Sterically Hindered Benzoates

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Compound of Interest

Compound Name: *Methyl 2-iodo-6-methylbenzoate*

CAS No.: 103440-55-7

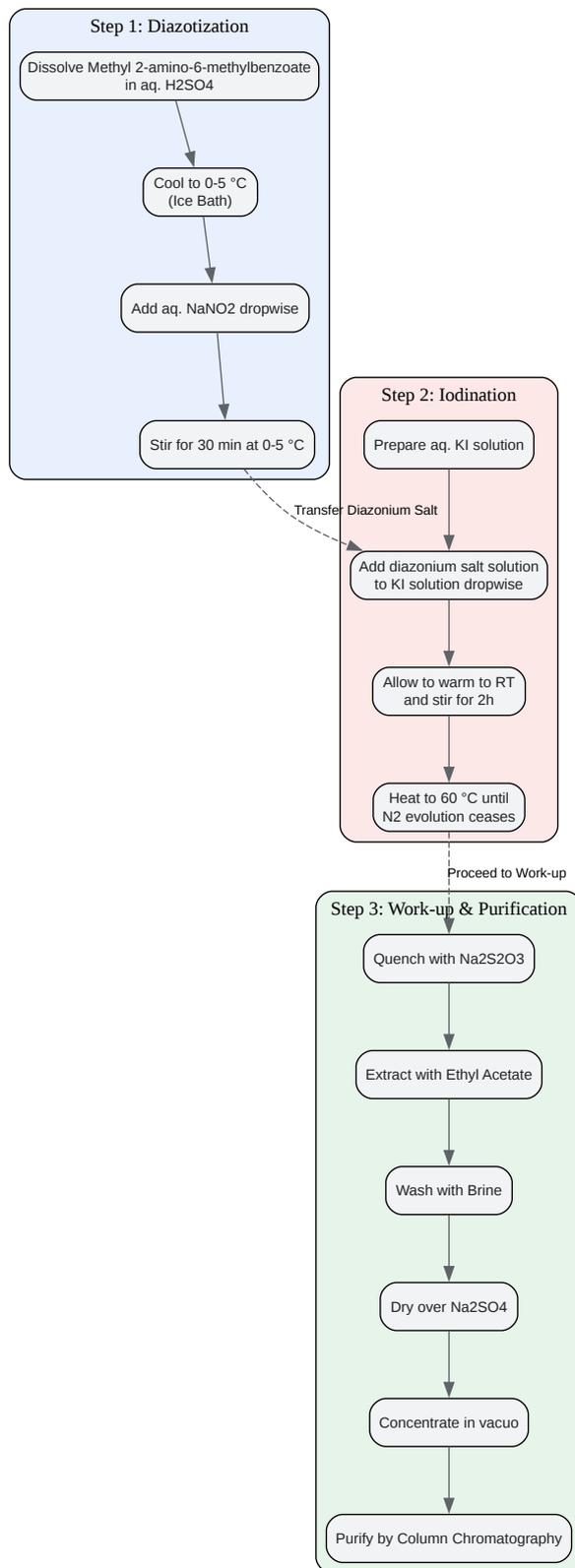
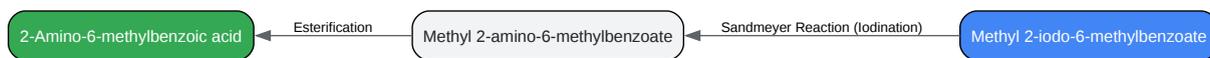
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Methyl 2-iodo-6-methylbenzoate belongs to a class of sterically hindered aromatic compounds that serve as versatile building blocks in organic chemistry. The presence of substituents ortho to the ester functionality introduces significant steric hindrance, which can be strategically exploited to control reactivity and selectivity in subsequent transformations. The iodine atom at the 2-position is a particularly valuable functional group, enabling a wide array of cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, which are foundational in the synthesis of complex molecular architectures, including pharmaceuticals and functional materials. The adjacent methyl group at the 6-position further modulates the steric and electronic properties of the molecule, making **Methyl 2-iodo-6-methylbenzoate** a unique and valuable tool for synthetic chemists.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to **Methyl 2-iodo-6-methylbenzoate** points towards 2-amino-6-methylbenzoic acid as a readily available starting material. The key transformation is the conversion of the amino group to an iodide, for which the Sandmeyer reaction is the classic and most effective method. This reaction proceeds via a diazonium salt intermediate, which is then displaced by an iodide ion. The esterification of the carboxylic acid to the methyl ester can be performed prior to or after the iodination. Performing the esterification first to yield methyl 2-amino-6-methylbenzoate can be advantageous as it protects the carboxylic acid and can lead to cleaner reaction profiles during the diazotization and iodination steps.



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